molecular formula C9H3Cl2F3N4 B3103628 2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine CAS No. 1446507-40-9

2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine

Cat. No. B3103628
CAS RN: 1446507-40-9
M. Wt: 295.04 g/mol
InChI Key: GSSCQXYNRDFGAV-UHFFFAOYSA-N
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Description

The compound “2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine” is a chemical compound that has been mentioned in the context of various chemical reactions .


Synthesis Analysis

In one reported synthesis, tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to a reaction tank at a temperature of 20–35 °C. The resultant mixture was then heated to reflux (75–80 °C) for 20–24 hours .


Chemical Reactions Analysis

The compound has been involved in a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by an aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .

Scientific Research Applications

Chelation and Crystal Engineering

A study by Duong et al. (2011) explored derivatives of 1,3,5-triazine, including 2,4-dichloro-6-(pyridin-2-yl)-1,3,5-triazine, for their ability to chelate metals like Ag(I) and engage in hydrogen bonding. These compounds are crucial in designing predictable structures with multiple coordinative interactions and hydrogen bonds, instrumental in crystal engineering (Duong et al., 2011).

Synthesis and Stability Studies

Chakrabarti and Tupper (1975) investigated the synthesis and stability of various s-triazines, including 2,4-dichloro-6-(2-pyridyl)-s-triazine. Their research provides insights into the formation and stability of these compounds, which is fundamental in understanding their chemical properties and potential applications (Chakrabarti & Tupper, 1975).

Drug Delivery Applications

Mattsson et al. (2010) conducted research on the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, using 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine. This study highlights the potential of 1,3,5-triazine derivatives in drug delivery systems, particularly for cytotoxic compounds against cancer cells (Mattsson et al., 2010).

Organometallic Complexes and Anticancer Research

Research by Xiong et al. (2016) on cyclometalated iridium(III) complexes utilized 2,4-dichloro-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine. These complexes specifically target mitochondria in cancer cells, indicating potential in the development of targeted anticancer therapies (Xiong et al., 2016).

properties

IUPAC Name

2,4-dichloro-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N4/c10-7-16-6(17-8(11)18-7)4-2-1-3-5(15-4)9(12,13)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSCQXYNRDFGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175192
Record name 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1446507-40-9
Record name 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446507-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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